N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide
Description
N-[1-(Prop-2-enoyl)piperidin-3-yl]acetamide is a piperidine-based compound featuring an acetamide group at the 3-position of the piperidine ring and a prop-2-enoyl (acryloyl) moiety at the 1-position. The acryloyl group is a Michael acceptor, a reactive motif often employed in covalent drug design to enable irreversible binding to target proteins, such as kinases or proteases .
Properties
IUPAC Name |
N-(1-prop-2-enoylpiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-9(7-12)11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHIZKZVDJCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 3-piperidinol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
- Structure: Features a prop-2-enoyl group attached to a phenyl ring instead of piperidine.
- Activity: Demonstrated potent antinociceptive effects in mice, surpassing acetylsalicylic acid and acetaminophen by 32–34-fold in the writhing test .
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structure: Contains a hydroxyimino acetamide and ethyl group on piperidine.
- Synthesis : Achieved 68–72% yield via two methods, with purity confirmed by NMR and HRMS .
- Key Difference: The ethyl group increases lipophilicity, while the hydroxyimino group introduces additional hydrogen-bonding capacity compared to the acryloyl moiety in the target compound.
N-Phenyl-2-(piperazin-1-yl)acetamide
- Structure : Piperazine ring with phenyl and acetamide substituents.
- Properties : Molecular weight = 219.28 g/mol; flexible piperazine scaffold may enhance binding to targets requiring conformational adaptability .
- Key Difference : Piperazine’s additional nitrogen atom enables distinct hydrogen-bonding interactions absent in piperidine-based analogs.
Heterocyclic and Aryl-Substituted Analogs
2-{4-[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}-N-(1-methylethyl)acetamide
- Structure: Combines piperazine, prop-2-enoyl, and methoxy-substituted phenyl groups.
- Properties : Hydroxy and methoxy groups enhance solubility and target affinity via polar interactions .
- Key Difference : The methoxy and hydroxy groups introduce steric and electronic effects distinct from the target compound’s unsubstituted acryloyl group.
2-Iodo-N-(prop-2-yn-1-yl)acetamide
- Structure : Propargyl (alkyne) group instead of acryloyl.
- Synthesis : Prepared via EDCI/DMAP-mediated coupling (5% yield), with iodine acting as a leaving group for further functionalization .
- Key Difference : The alkyne group enables click chemistry applications, whereas the acryloyl group favors covalent protein binding.
Acetamide Derivatives with Varied Substituents
3-Acetamidopiperidine (CAS 5810-55-9)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a)
- Structure : Cyclopentyl-thiazole hybrid with acetamide.
Comparative Analysis Table
*Calculated based on molecular formula C₁₀H₁₆N₂O₂.
Key Research Findings and Implications
- Structural Reactivity: The acryloyl group in this compound positions it as a candidate for covalent drug design, similar to FDA-approved kinase inhibitors like osimertinib .
- Biological Potency: Compounds with acryloyl-phenyl motifs (e.g., ) show enhanced antinociceptive activity, suggesting that the target compound’s piperidine core may optimize pharmacokinetics for central nervous system targets.
- Synthetic Feasibility : Intermediate yields (e.g., 5–72% in ) highlight challenges in acryloyl-group incorporation, necessitating optimized coupling conditions for scale-up.
Biological Activity
N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide is a compound of interest due to its potential biological activity. This article compiles findings from various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetamide and an enoyl group. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Here are some key mechanisms associated with this compound:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can potentially disrupt the proliferation of cancer cells .
- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in treating neurodegenerative diseases by enhancing cholinergic transmission .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria, which may be relevant for developing new antibiotics .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Toxicity Evaluation : In vitro toxicity assessments on cell lines such as Vero cells demonstrated that the compound is nontoxic at concentrations below 100 μg/mL, indicating a favorable safety profile .
- Enzyme Activity : The compound's inhibitory effects on AChE and BChE were quantified, showing significant inhibition at low micromolar concentrations (IC50 values ranging from 0.51 μM to 0.69 μM) for related compounds .
Case Study: Anticancer Activity
A study focused on the anticancer potential of similar piperidine derivatives highlighted their ability to inhibit cancer cell growth through enzyme inhibition pathways. The results indicated that the compounds could significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction through the inhibition of DHFR .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide with high purity?
- Answer : The synthesis typically involves a multi-step process: (i) Functionalization of the piperidine ring at the 3-position with an acetamide group via nucleophilic substitution or amidation. (ii) Introduction of the propenoyl (acryloyl) moiety through acylation using acryloyl chloride or activated esters under anhydrous conditions (e.g., dichloromethane with triethylamine as a base). (iii) Purification via column chromatography (silica gel, gradient elution) or preparative LCMS to isolate the target compound. Characterization should include - and -NMR to confirm regioselectivity, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .
Q. How can researchers determine the enantiomeric purity of this compound?
- Answer : Enantiomeric purity can be assessed by derivatizing the compound with a chiral auxiliary agent, such as (S)-(-)-1-phenylethylamine, to form diastereomers. These diastereomers are then separated via chiral HPLC or analyzed using -NMR with a chiral shift reagent. Alternatively, circular dichroism (CD) spectroscopy can directly probe enantiomeric excess if a reference standard is available .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : Confirms the presence of the propenoyl group (vinyl protons at δ ~5.8–6.8 ppm) and piperidine ring conformation.
- LC-MS/HPLC : Validates molecular weight and purity.
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and bond geometries. SHELX software is widely used for refining crystallographic data .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm, acryloyl C=O at ~1700 cm) .
Advanced Research Questions
Q. How can the reactivity of the propenoyl group in Michael addition reactions be systematically studied?
- Answer : Design kinetic experiments using nucleophiles (e.g., thiols, amines) under varying conditions (pH, solvent polarity, temperature). Monitor reaction progress via -NMR (disappearance of vinyl protons) or LC-MS. Quantum mechanical calculations (DFT) can predict regioselectivity and transition states. Compare results with structurally related acrylamides to establish structure-reactivity relationships .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : (i) Validate compound purity using orthogonal methods (e.g., HPLC + LC-MS). (ii) Replicate assays under standardized conditions (e.g., buffer composition, cell lines). (iii) Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity. (iv) Synthesize analogs (e.g., propenoyl → propionamide) to isolate the pharmacophore. Cross-reference with PubChem data on related piperidinyl acetamides for consistency checks .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Answer : (i) Screen solvents (e.g., THF vs. DCM) and bases (e.g., KCO vs. EtN) to minimize side reactions. (ii) Employ microwave-assisted synthesis for faster acylation. (iii) Use flow chemistry to enhance mixing and heat transfer. (iv) Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy. Scale-up requires reproducible purification protocols, such as automated flash chromatography .
Q. What computational tools are effective for predicting the binding mode of this compound to enzymatic targets?
- Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics simulations (AMBER, GROMACS) can model interactions with kinases or proteases. Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues). Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
- Answer : Use SHELXL for iterative refinement, incorporating restraints for flexible groups (e.g., piperidine ring puckering). Validate with R-factor convergence tests and electron density maps (e.g., omit maps for ambiguous regions). Cross-check with DFT-optimized geometries to resolve torsional ambiguities .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Answer : Fit data to a sigmoidal model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC with 95% confidence intervals. Apply ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni). Replicate experiments in triplicate to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
